Product packaging for 3-Methyl-2-pyrazolin-5-one(Cat. No.:CAS No. 108-26-9)

3-Methyl-2-pyrazolin-5-one

Cat. No.: B087142
CAS No.: 108-26-9
M. Wt: 98.1 g/mol
InChI Key: NHLAPJMCARJFOG-UHFFFAOYSA-N
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Description

Significance of the Pyrazolone (B3327878) Scaffold in Chemical Sciences

The pyrazolone scaffold, a five-membered ring containing two adjacent nitrogen atoms and a ketone group, is a cornerstone in medicinal chemistry and materials science. biomedpharmajournal.org Its unique structure allows for a wide range of chemical modifications, leading to a diverse array of derivatives with varied applications. researchgate.net

Pyrazolone derivatives are recognized for their broad spectrum of biological activities. biomedpharmajournal.org They are key components in the development of pharmaceuticals, agrochemicals, and dyes. biomedpharmajournal.orgontosight.ai In medicinal chemistry, the pyrazole (B372694) scaffold is considered a "privileged" structure due to its ability to bind to multiple biological targets with high affinity. nih.gov This has led to the development of numerous drugs for treating a variety of diseases. tandfonline.com The metabolic stability of the pyrazole nucleus is a significant factor contributing to its prevalence in newly approved drugs. nih.govtandfonline.com

Research has demonstrated that pyrazolone derivatives exhibit a range of pharmacological properties. researchgate.net The versatility of the pyrazolone ring allows for the synthesis of compounds with tailored electronic and steric properties, making it a valuable tool for drug design. nih.gov

Historical Context of 3-Methyl-2-pyrazolin-5-one in Chemical Discovery

The study of pyrazolone derivatives has a long history, dating back over a century. biomedpharmajournal.org The core pyrazolone structure has been the focus of extensive research due to the significant pharmacological properties of its derivatives. biomedpharmajournal.org The synthesis of this compound itself can be achieved through the reaction of an appropriate starting material like ethyl acetoacetate (B1235776) with hydrazine (B178648) hydrate (B1144303). researchgate.net A common synthetic route involves the condensation of a β-keto ester with a hydrazine derivative. biomedpharmajournal.org

Historically, the reaction of ethyl 2,3-dioxobutyrate 2-arylhydrazone with reagents like 4-phenylsemicarbazide (B1584512) has been used to create various pyrazolin-5-one derivatives. tandfonline.com The synthesis of related pyrazolone compounds, such as 4-arylidene-1-(2,4-dinitrophenyl)-3-methyl-2-pyrazolin-5-ones, has been accomplished by reacting 1-(2,4-dinitrophenyl)-3-methyl-2-pyrazolin-5-ones with aromatic aldehydes. cdnsciencepub.com

Scope and Research Focus of this compound Studies

Current research on this compound and its derivatives is multifaceted, spanning organic synthesis, medicinal chemistry, and materials science. biomedpharmajournal.orgontosight.ai A significant area of investigation is the synthesis of novel derivatives and the evaluation of their biological activities. rjptonline.orgresearchgate.net For instance, studies have focused on creating substituted 3-methyl-2-pyrazolin-5-ones to explore their antibacterial properties. biomedpharmajournal.org

The compound serves as a versatile intermediate in the synthesis of more complex molecules, including dyes, pigments, and agrochemicals. ontosight.aichemicalbook.com It is used in the preparation of spirocyclic compounds by reacting it with isatins and malononitrile (B47326). chemicalbook.com Furthermore, its derivatives are investigated for their potential applications as photographic colour couplers, filter dyes, and electron acceptors. cdnsciencepub.com

The chemical properties of this compound, such as its tautomerism and reactivity, are also subjects of academic inquiry. The molecule can be alkylated to form different products, and the reaction's outcome is highly dependent on the specific reagents and conditions used. clockss.org

Interactive Data Table: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C4H6N2O nih.govchemsrc.com
Molecular Weight 98.10 g/mol nih.govchemsrc.com
Melting Point 220-224 °C chemicalbook.comchemsrc.com
Boiling Point 309.7 °C at 760 mmHg chemsrc.com
Density 1.3±0.1 g/cm³ chemsrc.com
Appearance Yellowish to pale white crystal powder chemicalbook.comechemi.com
Solubility Slightly soluble in ethanol (B145695) chemicalbook.comechemi.com

Interactive Data Table: Synthesis Methods for this compound

ReactantsReagents/ConditionsOutcomeSource
Methyl acetoacetate, Hydrazine hydrateMethanol, Reflux3-methyl-5-pyrazolone solid chemicalbook.com
Substituted anilines, Ethylacetoacetate, Substituted thiosemicarbazidesHCl, NaNO2, Ethanol, Glacial acetic acid, RefluxSubstituted-3-methyl-2-pyrazolin-5-ones biomedpharmajournal.org
Ethyl acetoacetate, Hydrazine hydrateAbsolute ethanol3-Methyl-5-pyrazolone researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H6N2O B087142 3-Methyl-2-pyrazolin-5-one CAS No. 108-26-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-1,4-dihydropyrazol-5-one
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InChI

InChI=1S/C4H6N2O/c1-3-2-4(7)6-5-3/h2H2,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHLAPJMCARJFOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2051554
Record name 3-Methyl-5-pyrazolone
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Molecular Weight

98.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

108-26-9, 4344-87-0
Record name 3-Methyl-2-pyrazolin-5-one
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Record name 3-Methyl-5-pyrazolone
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Record name 3-Methyl-5-pyrazolone
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Record name 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-
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Record name 3-Methyl-5-pyrazolone
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Synthetic Methodologies and Chemical Transformations of 3 Methyl 2 Pyrazolin 5 One

Established Synthetic Routes to the Core Scaffold

The synthesis of the 3-methyl-2-pyrazolin-5-one ring system is well-established, with several reliable methods available to chemists.

Condensation Reactions with Hydrazine (B178648) Derivatives

The most common and direct route to this compound involves the condensation reaction between a β-ketoester, typically ethyl acetoacetate (B1235776) or methyl acetoacetate, and a hydrazine derivative. chemicalbook.comchegg.com The reaction with hydrazine hydrate (B1144303) is a high-yielding method to produce the parent compound. chegg.com The mechanism proceeds through the nucleophilic attack of the hydrazine on the carbonyl carbon of the ester, forming a hydrazone intermediate which then undergoes cyclization to yield the pyrazolone (B3327878) ring. chegg.com

Variations of this method utilize substituted hydrazines, such as phenylhydrazine (B124118) or methylhydrazine, to directly synthesize N-substituted this compound derivatives. semanticscholar.orgias.ac.in For instance, the reaction of phenylhydrazine with ethyl acetoacetate yields 3-methyl-1-phenyl-2-pyrazolin-5-one, a compound also known as Edaravone (B1671096). ias.ac.in Similarly, using methylhydrazine leads to the formation of 1,3-dimethyl-5-pyrazolone (B118827). ias.ac.in The reaction conditions can be modified, for example, by using the hydrochloride salt of the hydrazine derivative. ias.ac.in

A summary of representative condensation reactions is presented in the table below.

Hydrazine Derivativeβ-KetoesterProductYield (%)Reference
Hydrazine HydrateMethyl AcetoacetateThis compound97.3 chemicalbook.com
Hydrazine HydrateEthyl AcetoacetateThis compoundGood chegg.com
PhenylhydrazineEthyl Acetoacetate3-Methyl-1-phenyl-2-pyrazolin-5-one~100 ias.ac.in
MethylhydrazineEthyl Acetoacetate1,3-Dimethyl-5-pyrazolone~100 ias.ac.in

Microwave-Assisted and Solvent-Free Conditions

In line with the principles of green chemistry, microwave-assisted and solvent-free synthetic methods have been developed for the synthesis of this compound and its derivatives. clockss.org Microwave irradiation can significantly reduce reaction times and improve yields in the synthesis of chromeno[4,3-c]pyrazol-4(1H)-ones from 3-[1-(phenylhydrazono)ethyl]chromen-2-ones, a derivative of the pyrazolone core. clockss.org These methods offer advantages in terms of energy efficiency and reduced solvent waste. clockss.org Solvent-free synthesis of 1,3-dimethyl-5-pyrazolone and 1-phenyl-3-methyl-5-pyrazolone has also been reported, providing high yields without the need for a reaction medium. ias.ac.in

Derivatization Strategies and Functionalization at Key Positions

The this compound scaffold offers multiple sites for chemical modification, enabling the synthesis of a vast library of derivatives.

N-Substitution Reactions

The nitrogen atoms of the pyrazolinone ring are key sites for functionalization. N-substitution can be achieved either by starting with a substituted hydrazine during the initial ring synthesis or by subsequent alkylation or arylation of the parent ring. semanticscholar.orgias.ac.in The alkylation of 3-methyl-1-phenyl-2-pyrazolin-5-one using the Mitsunobu reaction, which employs triphenylphosphine (B44618) and diethyl azodicarboxylate (DEAD), has been shown to be an effective method for introducing various alkyl groups. clockss.org This reaction can lead to both N- and O-alkylation products, with the regioselectivity being dependent on the reaction conditions and the substrate. clockss.org

Functionalization at Position 4 of the Pyrazolinone Ring

The methylene (B1212753) group at position 4 of the pyrazolinone ring is particularly reactive due to its location between two carbonyl groups (in its keto-enol tautomeric form), making it an active methylene compound. mdpi.com This reactivity is extensively exploited for various chemical transformations.

One of the most common reactions at this position is the Knoevenagel condensation with aldehydes and ketones. mdpi.comresearchgate.net This reaction, often catalyzed by a weak base, leads to the formation of 4-arylidene or 4-alkylidene derivatives. mdpi.comcdnsciencepub.com For example, the reaction of 3-methyl-1-phenyl-2-pyrazolin-5-one with aromatic aldehydes yields 4-arylidene-3-methyl-1-phenyl-2-pyrazolin-5-ones. cdnsciencepub.com These condensation reactions can be carried out under various conditions, including conventional heating, microwave irradiation, and using different catalysts. mdpi.comresearchgate.net

The resulting 4-arylidenepyrazolones are themselves versatile intermediates. They can undergo Michael addition reactions, where a nucleophile adds to the β-carbon of the α,β-unsaturated system. rjptonline.org A notable example is the reaction of a 4-arylidenepyrazolone with another molecule of the pyrazolone itself to form bis-pyrazolone derivatives. nih.gov This tandem Knoevenagel condensation-Michael addition provides a route to complex molecular architectures. nih.gov

Furthermore, the C4 position can be involved in the formation of fused heterocyclic systems. For instance, reaction with bromomalononitrile can lead to the formation of a furo[2,3-c]pyrazole derivative. nih.gov

A selection of functionalization reactions at position 4 is highlighted below.

Reactant(s)Reaction TypeProduct TypeReference
Aromatic AldehydesKnoevenagel Condensation4-Arylidene-3-methyl-2-pyrazolin-5-ones cdnsciencepub.com
Aldehydes and 3-Methyl-1-phenyl-2-pyrazolin-5-oneTandem Knoevenagel-Michael Addition4,4'-(Arylmethylene)bis(1H-pyrazol-5-ols) nih.gov
Phenacyl bromide, thiosemicarbazide, ethyl acetoacetate, aryl aldehydeFour-Component Reaction4-Arylidene-3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5(4H)-ones researchgate.net
Isatins, malononitrile (B47326)Multi-component ReactionSpirocyclic [indole-3,4'-pyrano[2,3-c]pyrazole] chemicalbook.com

Spirocyclic Compound Synthesis

The this compound core is a valuable precursor for the synthesis of spirocyclic compounds, where one atom is common to two rings. chemicalbook.com One approach involves the multi-component reaction of this compound, isatins, and malononitrile to afford spiro[indoline-3,4'-pyrano[2,3-c]pyrazoles]. chemicalbook.com Another strategy is the reaction of 4-arylidenepyrazolones with carbanions derived from active methylene compounds containing a leaving group, which leads to the formation of spiro-cyclopropyl pyrazolin-5-one derivatives. clockss.org Additionally, 1,3-dipolar cycloaddition reactions of 3-ylideneoxindoles with in-situ generated α-diazoketones can produce spiro[pyrazolin-3,3'-oxindoles]. acs.org

Hybrid Molecule Synthesis with Other Pharmacophores

The fusion of this compound with other pharmacologically active moieties has been a successful strategy for the development of novel molecular architectures. This approach aims to combine the therapeutic potential of different pharmacophores into a single hybrid molecule.

Researchers have successfully synthesized hybrid molecules incorporating thiazole (B1198619) and indole (B1671886) moieties with a this compound core. derpharmachemica.com The synthesis of 3-methyl-1-[(5-substituted-1H-indol-2-yl) carbonyl]-4-{[4-(substituted thiazol-2-yl)iminoethyl) phenyl ]hydrazono}-2-pyrazolin-5-one derivatives was achieved through both conventional heating and microwave irradiation methods. derpharmachemica.com The conventional method involved refluxing a solution of 4-{[4-(substituted thiazol-2-yl)iminoethyl) phenyl ]hydrazono}-3-methyl-2-pyrazolin-5-one and 5-substituted-1H-indole-2-carbonyl chloride in acetic acid and ethanol (B145695) for 12 hours. derpharmachemica.com Microwave irradiation, on the other hand, significantly reduced the reaction time to 5-6 minutes, while providing good yields. derpharmachemica.com

Similarly, hybrid molecules containing a coumarin (B35378) (2-oxo-2H-chromene) nucleus have been synthesized. The reaction of 2-oxo-2H-chromene-3-carbohydrazide derivatives with 2-{[4-(substituted thiazol-2-yl)iminoethyl)-phenyl]hydrazono}-3-oxo-butyric acid ethyl esters resulted in the formation of 3-methyl-1-[(2-oxo-2H-chromen-3-yl) carbonyl]-4-{[4-(substituted thiazol-2-yl)iminoethyl)-phenyl]hydrazono}]-2-pyrazolin-5-one derivatives. researchgate.net Microwave irradiation was also found to be an efficient method for this synthesis, leading to higher yields in a shorter reaction time compared to conventional heating. researchgate.net

Another example involves the synthesis of fused pyrazole (B372694) ring systems. This was accomplished by first preparing benzylidene derivatives of 3-methyl-5-pyrazolone through a reaction with various aromatic aldehydes. jmchemsci.com These intermediates were then treated with hydrazine and phenylhydrazine to yield fused pyrazole structures. jmchemsci.com

Table 1: Examples of Hybrid Molecules Synthesized from this compound

Pharmacophore 1 Pharmacophore 2 Linkage Resulting Hybrid Molecule Reference
This compound Thiazole Hydrazono and iminoethylphenyl 3-methyl-1-[(5-substituted-1H-indol-2-yl) carbonyl]-4-{[4-(substituted thiazol-2-yl)iminoethyl) phenyl ]hydrazono}-2-pyrazolin-5-one derpharmachemica.com
This compound Indole Carbonyl and hydrazono 3-methyl-1-[(5-substituted-1H-indol-2-yl) carbonyl]-4-{[4-(substituted thiazol-2-yl)iminoethyl) phenyl ]hydrazono}-2-pyrazolin-5-one derpharmachemica.com
This compound Coumarin Carbonyl and hydrazono 3-methyl-1-[(2-oxo-2H-chromen-3-yl) carbonyl]-4-{[4-(substituted thiazol-2-yl)iminoethyl)-phenyl]hydrazono}]-2-pyrazolin-5-one researchgate.net
This compound Fused Pyrazole Benzylidene Fused pyrazole ring systems jmchemsci.com

Reaction Mechanisms in Organic Synthesis Involving this compound

The reactivity of this compound is characterized by its participation in a variety of reaction mechanisms, leading to the formation of diverse and complex molecular structures.

Electrocatalytic Aldol (B89426) Addition Reactions

An efficient electrocatalytic chain process has been developed for the aldol addition of pyrazoline-5-ones to isatins. researchgate.net This reaction, conducted in an undivided cell in aprotic solvents under mild conditions, leads to the formation of functionalized 3-hydroxy-3-(3-hydroxy-5-methyl-1H-pyrazol-4-yl)indol-2-ones in high yields (77-95%) and with remarkable current efficiency (1540-1900%). researchgate.net The process is initiated by the electrochemical reduction of the isatin, which then acts as a base to deprotonate the pyrazoline-5-one. The resulting pyrazolin-5-one anion then undergoes a nucleophilic attack on another molecule of isatin, propagating a chain reaction. researchgate.net

Multicomponent Reactions (MCRs) for Heterocyclic Synthesis

Multicomponent reactions (MCRs) are highly efficient one-pot processes that combine three or more reactants to form a single product, incorporating most of the atoms from the starting materials. nih.gov this compound is a valuable synthon in MCRs for the synthesis of various heterocyclic systems.

One such example is the four-component reaction of 3-methyl-1-phenyl-1H-pyrazol-4(5H)-one, various aldehydes, and dimedone, mediated by diethylamine (B46881) in water at room temperature, to produce pyrazole-dimedone derivatives. nih.gov Another notable MCR is the five-component synthesis of highly substituted pyrano[2,3-c]pyrazoles. This reaction involves 5-methyl-1,3,4-thiadiazole-2-thiol, various aldehydes, malononitrile, ethyl 4-chloro-3-oxobutanoate, and hydrazine hydrate, catalyzed by montmorillonite (B579905) K10 under solvent-free conditions. nih.gov

Furthermore, this compound is utilized in the preparation of spirocyclic [indole-3,4′-pyrano[2,3-c]pyrazole] derivatives through a reaction with isatins and malononitrile in the presence of sodium bromide as an electrolyte. fishersci.sefishersci.no

Table 2: Multicomponent Reactions Involving this compound

Number of Components Reactants Catalyst/Mediator Product Reference
4 3-Methyl-1-phenyl-1H-pyrazol-4(5H)-one, aldehydes, dimedone Diethylamine Pyrazole-dimedone derivatives nih.gov
5 5-Methyl-1,3,4-thiadiazole-2-thiol, aldehydes, malononitrile, ethyl 4-chloro-3-oxobutanoate, hydrazine hydrate Montmorillonite K10 Pyrano[2,3-c]pyrazoles nih.gov
3 This compound, isatins, malononitrile Sodium bromide Spirocyclic [indole-3,4′-pyrano[2,3-c]pyrazole] fishersci.sefishersci.no

Nucleophilic Addition Reactions

The nucleophilic character of this compound, particularly after deprotonation, allows it to participate in various nucleophilic addition reactions. A key example is the Michael addition reaction, which involves the nucleophilic addition of an enolate anion to the carbon-carbon double bond of an α,β-unsaturated carboxylic acid derivative. rjptonline.org This strategy has been employed in the synthesis of 4-{1-aza-2-[(aryl) amino)]}-3-methyl-2-pyrazolin-5-ones. rjptonline.org The reaction sequence starts with the diazotization of substituted anilines to form phenyl hydrazine derivatives, which then react with the pyrazolinone via a Michael addition. rjptonline.org

The reactivity of this compound as a nucleophile is also evident in its reactions with aldehydes. For instance, it reacts with various aromatic aldehydes to form benzylidene derivatives, which can subsequently be used to construct fused ring systems. jmchemsci.com

Oxidation and Reduction Pathways

The oxidation of this compound derivatives has been a subject of study, particularly in the context of their antioxidant properties. The oxidation of 3-methyl-1-phenyl-2-pyrazolin-5-one (edaravone) has been investigated, revealing its ability to act as a potent hydroxyl radical scavenger. nih.govnih.gov The reaction with hydroxyl radicals is extremely fast, with a rate constant approaching the diffusion limit. nih.gov

The major oxidation products of 3-methyl-1-phenyl-2-pyrazolin-5-one are 3-methyl-1-phenyl-2-pyrazolin-4,5-dione and 2-oxo-3-(phenylhydrazono)-butanoic acid. nih.gov The latter is formed from the hydrolysis of the former. A minor intermediate product, 4-hydroxy-4-(3-methyl-1-phenyl-1H-pyrazolin-5-on-4-yl)-3-methyl-1-phenyl-1H-pyrazolin-5-one, has also been identified, likely resulting from the nucleophilic attack of the anionic form of the pyrazolinone on the 4,5-dione. nih.gov When oxidized by a horseradish peroxidase-hydrogen peroxide system, edaravone is capable of donating two electrons and consumes molecular oxygen. nih.gov

Regarding reduction, the functional groups attached to the pyrazol-3-one ring, such as nitro, nitroso, and alkene groups, can be reduced by various reducing agents without affecting the core pyrazol-3-one structure. researchgate.net

Table 3: Oxidation Products of 3-Methyl-1-phenyl-2-pyrazolin-5-one

Product Name Type Formation Pathway Reference
3-Methyl-1-phenyl-2-pyrazolin-4,5-dione Major Oxidation nih.gov
2-Oxo-3-(phenylhydrazono)-butanoic acid Major Hydrolysis of 4,5-dione nih.gov
4-Hydroxy-4-(3-methyl-1-phenyl-1H-pyrazolin-5-on-4-yl)-3-methyl-1-phenyl-1H-pyrazolin-5-one Minor Intermediate Nucleophilic attack on 4,5-dione nih.gov

Tautomerism and Conformational Studies of 3 Methyl 2 Pyrazolin 5 One

Keto-Enol Tautomeric Equilibrium Analysis

3-Methyl-2-pyrazolin-5-one can exist in three principal tautomeric forms: the CH form (a ketone), the OH form (an enol), and the NH form (an imine-alcohol). clockss.orgresearchgate.net The equilibrium between these forms is dynamic and plays a crucial role in the compound's reactivity and properties.

Influence of Solvent on Tautomeric Distribution

The solvent environment has a profound impact on the tautomeric equilibrium of this compound. In the gaseous phase and in non-polar or weakly polar solvents such as chloroform (B151607) (CHCl₃), dichloromethane (B109758) (CH₂Cl₂), and carbon tetrachloride (CCl₄), the CH (keto) form is predominantly observed. nih.gov However, as the polarity of the solvent increases, the equilibrium tends to shift. tandfonline.com For instance, in dimethyl sulfoxide (B87167) (DMSO), a mixture of tautomers is typically present, with the OH and NH forms becoming more significant. researchgate.net Specifically, for a related compound, 1-methyl-3-phenyl-5-pyrazolone, the tautomeric distribution in DMSO at 303 K was found to be approximately 20% CH, 47% OH, and 33% NH. researchgate.net This shift is attributed to specific solvation effects and electrostatic interactions between the solvent and the solute molecules. nih.gov The ability of polar solvents to engage in hydrogen bonding can stabilize the OH and NH tautomers. mdpi.com

Spectroscopic Probes for Tautomeric Forms

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are invaluable tools for identifying and quantifying the different tautomeric forms of this compound.

¹H NMR Spectroscopy: This technique is highly effective in distinguishing between the tautomers. The presence of a signal corresponding to the CH₂ group in the pyrazolone (B3327878) ring is a clear indicator of the CH (keto) form. nih.gov Conversely, the absence of this signal and the appearance of a broad peak in the 10-12 ppm region, characteristic of a hydroxyl proton, suggests the presence of the OH (enol) form. nih.gov For instance, in CDCl₃, the ¹H-NMR spectrum of certain 5-pyrazolone derivatives clearly shows a singlet for the -CH₂ protons, confirming the predominance of the CH form. nih.gov

¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms in the pyrazolone ring also provide crucial information about the tautomeric state. For example, the C4 carbon of the pyrazolone ring in the CH form resonates at a characteristic chemical shift. nih.gov In the solid state, ¹³C Cross-Polarization Magic Angle Spinning (CPMAS) NMR has been instrumental in studying the tautomeric preferences, revealing that solid-state structures can differ significantly from those in solution due to crystal packing forces.

Infrared (IR) Spectroscopy: IR spectroscopy can help identify the functional groups present in each tautomer. For example, the presence of a strong C=O stretching band is indicative of the keto form, while a broad O-H stretching band suggests the enol form. scielo.br However, in some cases, distinguishing between the NH and OH forms can be challenging due to rapid exchange. researchgate.net

Theoretical and Computational Investigations of Tautomerism

Computational chemistry provides powerful tools to complement experimental studies by offering insights into the energetics, stability, and electronic properties of the different tautomers.

Molecular Orbital Calculations (e.g., AM1, PM3, HF/6-31G, B3LYP/6-31G)

A variety of molecular orbital calculation methods have been applied to study the tautomerism of pyrazolinone derivatives. Semi-empirical methods like AM1 and PM3, as well as ab initio methods such as Hartree-Fock (HF) with a 6-31G* basis set and Density Functional Theory (DFT) with the B3LYP functional and a 6-31G* basis set, have been used to calculate the relative energies of the different tautomers in the gas phase. rsc.org These calculations have consistently shown that the CH tautomer possesses the lowest ground state energy, indicating it is the most stable form in the absence of solvent effects. researchgate.netrsc.org

Computational Method Predicted Most Stable Tautomer (Gas Phase)
AM1CH
PM3CH
HF/6-31GCH
B3LYP/6-31GCH

Density Functional Theory (DFT) Studies on Conformational Stability and Reactivity

DFT calculations have been extensively used to investigate the structural and electronic properties of this compound and its derivatives. jocpr.comekb.egmedcraveonline.com These studies, often employing the B3LYP functional with various basis sets (e.g., 6-31G(d), 6-311++G(d,p)), have provided detailed information on molecular geometries, vibrational frequencies, and the energies of frontier molecular orbitals (HOMO and LUMO). researchgate.netjocpr.comresearchgate.net

DFT studies have been crucial in understanding the conformational stability of the different tautomers and how substituents on the pyrazolone ring influence their relative energies. researchgate.net Furthermore, these calculations help in elucidating the reactivity of the molecule by examining its electronic structure.

Prediction of Electrophilic Attack Sites and Reactivity Descriptors

DFT calculations are also employed to predict the sites of electrophilic attack and to determine various reactivity descriptors. The energies and topologies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. medcraveonline.com The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). medcraveonline.com

For pyrazolone tautomers, the HOMO topologies highlight the nucleophilic positions that are susceptible to attack by electrophiles. The energy gap between the HOMO and LUMO is a key parameter that provides insights into the chemical reactivity of the molecule. medcraveonline.comresearchgate.net A smaller HOMO-LUMO gap generally implies higher reactivity. medcraveonline.com These computational predictions are valuable for understanding and rationalizing the observed chemical behavior of this compound in various reactions.

Impact of Tautomerism on Reactivity and Synthetic Outcomes

The tautomeric nature of this compound and its derivatives is a critical determinant of their chemical reactivity and the ultimate structure of synthetic products. The molecule's ability to exist as the CH, NH, and OH tautomers means it can act as an ambident nucleophile, with different atoms (carbon, nitrogen, or oxygen) serving as the reactive site depending on the specific tautomer present. clockss.orgrsc.org The regioselectivity of its reactions is, therefore, highly dependent on the substrate, the nature of the electrophile, and the reaction conditions, which can shift the tautomeric equilibrium to favor one form over the others. clockss.org

Alkylation Reactions:

The alkylation of pyrazolones is a clear example of how tautomerism governs reaction outcomes. Treatment with "conventional" alkylating agents like dimethyl sulfate (B86663) or alkyl halides often results in a mixture of O- and N-alkylated products, with N-substitution frequently being the favored pathway. clockss.org For instance, the synthesis of Antipyrine (a derivative of 1-phenyl-3-methyl-2-pyrazolin-5-one) is achieved through N-methylation using dimethyl sulfate. clockss.org

However, reaction conditions can be tuned to selectively favor one isomer over another. The Mitsunobu reaction, which utilizes triphenylphosphine (B44618) and diethyl azodicarboxylate (DEAD), provides a mild and effective method for achieving selective O-alkylation, yielding products that are often difficult to obtain through conventional methods. clockss.org This method has been successfully applied to 3-methyl-1-phenyl-2-pyrazolin-5-one and its 4-acyl derivatives, demonstrating the controlled synthesis of O-alkyl derivatives. clockss.org In contrast, reacting a 4-acyl derivative with epichlorohydrin (B41342) under basic conditions selectively yields the N-alkyl product. clockss.org

Table 1: Regioselectivity in Alkylation of Pyrazolone Derivatives

Pyrazolone DerivativeAlkylating Agent/ConditionsPrimary Product TypeReference
3-Methyl-1-phenyl-2-pyrazolin-5-oneDimethyl sulfate or Methyl iodideN-alkylation (e.g., Antipyrine) clockss.org
3-Methyl-1-phenyl-2-pyrazolin-5-one (and 4-acyl derivatives)Alcohol (R'OH), Triphenylphosphine, DEAD (Mitsunobu reaction)O-alkylation clockss.org
4-Benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-oneEpichlorohydrin (basic conditions)N-alkylation clockss.org
4-Benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-one2,3-Epoxypropanol (Mitsunobu conditions)O-alkylation clockss.org
This compoundAlkylation (general)Takes place at N-1 scielo.brresearchgate.net

Acylation Reactions:

Acylation reactions also highlight the influence of tautomerism. The acylation of 1-(n-hexyl)-3-methyl-2-pyrazolin-5-one with acyl halides in an alkaline medium proceeds at the C-4 position. scielo.brresearchgate.net Spectroscopic data from these reactions, including ¹H and ¹³C NMR, indicate that the resulting 4-acyl derivatives exist predominantly in the 4-acylpyrazol-5-ol structure, an enol tautomer stabilized by an intramolecular hydrogen bond. scielo.brresearchgate.net This demonstrates a clear preference for C-acylation, driven by the reactivity of the CH-form's methylene (B1212753) group and the stability of the resulting enol product.

Table 2: Products from Acylation of 1-(n-hexyl)-3-methyl-2-pyrazolin-5-one

Acyl HalideProduct StructureYieldReference
Acetyl chloride4-Acetyl-1-(n-hexyl)-3-methylpyrazol-5-ol70% scielo.brresearchgate.net
Propionyl chloride1-(n-Hexyl)-3-methyl-4-propionylpyrazol-5-ol68% scielo.brresearchgate.net
Butyryl chloride1-(n-Hexyl)-4-butyryl-3-methylpyrazol-5-ol40% scielo.brresearchgate.net
Pivaloyl chloride1-(n-Hexyl)-3-methyl-4-pivaloylpyrazol-5-ol10% scielo.brresearchgate.net

Condensation Reactions and Synthesis of Heterocycles:

The CH-tautomer of this compound possesses a reactive methylene group at the C-4 position, making it an excellent substrate for condensation reactions with aldehydes and ketones. evitachem.comsmolecule.com These reactions are fundamental to building more complex heterocyclic systems. A prominent example is the multicomponent reaction between an aldehyde, this compound, and malononitrile (B47326). researchgate.net This reaction, often catalyzed by a base like sodium acetate, proceeds efficiently to form pyrano[2,3-c]pyrazole derivatives, which are of significant interest in medicinal chemistry. researchgate.net The reaction involves an initial Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the pyrazolone's CH-tautomer and subsequent cyclization. researchgate.net

Table 3: Synthesis of Heterocycles via Condensation Reactions

ReactantsCatalyst/ConditionsProduct ClassReference
Aldehydes, this compound, MalononitrileSodium acetate, Grinding/'On-water'Pyrano[2,3-c]pyrazoles researchgate.net
Isatins, this compound, MalononitrileSodium bromideSpirocyclic indole-pyrano derivatives
Aromatic aldehydes, 1-(2,4-Dinitrophenyl)-3-methyl-2-pyrazolin-5-oneEthanol (B145695), Reflux4-Arylidene-1-(2,4-dinitrophenyl)-3-methyl-2-pyrazolin-5-ones cdnsciencepub.com

Synthesis of Dyes:

The reactivity of the pyrazolone ring is also harnessed in the synthesis of various dyes. Azo dyes, for example, can be synthesized from derivatives of this compound. ontosight.ai The synthesis typically involves diazotization of an aromatic amine and subsequent coupling with the pyrazolone, which acts as the coupling component. ontosight.aisamipubco.comelsevier.es The active C-4 position of the pyrazolone ring is the site of the azo coupling. Furthermore, pyrazolone derivatives are used as precursors for filter dyes and photosensitizers, where reactions like condensation with aldehydes create the extended conjugated systems necessary for color. cdnsciencepub.com For example, 4-arylidene-1-(2,4-dinitrophenyl)-3-methyl-2-pyrazolin-5-ones are prepared by reacting the parent pyrazolone with aromatic aldehydes. cdnsciencepub.com

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 3-Methyl-2-pyrazolin-5-one, offering detailed information about its proton and carbon framework and enabling a thorough investigation of its complex tautomeric equilibria. clockss.org

Proton NMR (¹H NMR) spectroscopy provides critical data for confirming the structure of this compound derivatives. The chemical shifts of the protons are indicative of their local electronic environment. For instance, in derivatives of 4-{1-aza-2-[(aryl) amino)]}-3-methyl-2-pyrazolin-5-one, the methyl group (CH₃) protons typically appear as a singlet around 0.9 ppm in CDCl₃. rjptonline.org The protons of the pyrazolone (B3327878) ring itself, such as the CH group proton, can be observed at specific shifts, like the singlet at 3.38 ppm seen in certain substituted derivatives. biomedpharmajournal.org The protons attached to nitrogen (NH) are also identifiable, often appearing as singlets around 7.0 ppm. rjptonline.org In studies of 1-(n-Hexyl)-3-methyl-2-pyrazolin-5-one derivatives, the methyl protons (CH₃) resonate at approximately 2.32 ppm, while the methylene (B1212753) protons (CH₂) of the ring appear around 3.69 ppm. scielo.br The specific chemical shifts can vary based on the substituent and the solvent used. rjptonline.orgchemicalbook.com

Proton GroupTypical Chemical Shift (δ, ppm)SolventReference
C-CH₃ (ring)~2.3CDCl₃ scielo.br
C-CH₃ (substituent)~0.9CDCl₃ rjptonline.org
CH₂ (ring)~3.7CDCl₃ scielo.br
NH~7.0CDCl₃ rjptonline.org
OH (intramolecular H-bond)11.14 - 12.71CDCl₃ scielo.brresearchgate.net
NH (intramolecular H-bond)~11.6CDCl₃ scielo.brresearchgate.net
Carbon AtomTypical Chemical Shift (δ, ppm)Compound ContextReference
C=O (C5)~1611-(n-Hexyl)-3-methyl-2-pyrazolin-5-one derivative scielo.br
C=O (C5)~1464-acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one derivative mdpi.com
C3~1451-(n-Hexyl)-3-methyl-2-pyrazolin-5-one derivative scielo.br
C4~1011-(n-Hexyl)-3-methyl-2-pyrazolin-5-one derivative scielo.br
C-CH₃~181-(n-Hexyl)-3-methyl-2-pyrazolin-5-one derivative scielo.br

Pyrazolinones are known for their prototropic tautomerism, existing as a mixture of three main forms: the CH form (2,4-dihydro-3H-pyrazol-3-one), the OH form (1H-pyrazol-5-ol), and the NH form (1,2-dihydro-3H-pyrazol-3-one). clockss.org NMR spectroscopy is a powerful tool for investigating this phenomenon. researchgate.net The predominant tautomer can be identified by characteristic chemical shifts. acs.org

For example, in derivatives of 4-acyl-1-(n-hexyl)-3-methyl-5-pyrazolones dissolved in CDCl₃, the ¹H NMR spectra show a broad signal for a hydroxyl proton between δ 11.14 and 12.71 ppm. scielo.brresearchgate.net This downfield shift is indicative of an intramolecular hydrogen bond, supporting the existence of the OH-tautomer (specifically, the 4-acylpyrazol-5-ol form). scielo.brresearchgate.net The absence of a signal around 4 ppm, which would correspond to a proton at C4, helps to rule out the CH form. scielo.brresearchgate.net Furthermore, ¹³C NMR signals for the carbonyl carbons in these compounds appear in the range of 195.0-204.5 ppm, which corresponds to a ketone structure and excludes the hydroxymethylene tautomer. scielo.br

In contrast, for 1-(2′,4′-dinitrophenyl)-3-methyl-2-pyrazolin-5-one, studies have shown that the most abundant tautomer depends on the solvent. rsc.org In some cases, the CH tautomer is found to be the most stable in both the gas and solid states. rsc.org The tautomeric equilibrium is influenced by factors such as solvent polarity and the electronic nature of substituents on the pyrazolone ring. scielo.bracs.org

Infrared (IR) and Mass Spectrometry (MS) for Molecular Characterization

IR spectroscopy is instrumental in identifying the functional groups present in this compound and its derivatives. nih.gov The spectra typically show a strong absorption band for the carbonyl group (C=O) stretching vibration. rjptonline.org In KBr disc, this band appears around 1711-1719 cm⁻¹. rjptonline.org N-H stretching vibrations are observed in the region of 3389-3476 cm⁻¹, while O-H stretching in hydroxyl-substituted derivatives can be seen around 3512-3543 cm⁻¹. rjptonline.org For 4-acyl derivatives that exist in the OH-tautomeric form, a broad absorption band around 3150 cm⁻¹ is assigned to the hydrogen-bonded OH stretching, and a peak for C=O stretching is observed between 1619 and 1626 cm⁻¹. researchgate.net

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the compound. For various substituted 4-{1-aza-2-[(aryl) amino)]}-3-methyl-2-pyrazolin-5-ones, the molecular ion peak (M⁺) or related peaks like [M+1]⁺ or [M+2]⁺ are clearly identified, confirming their molecular weights which range from approximately 217 to 249 g/mol depending on the substituents. rjptonline.org

Vibrational ModeTypical Wavenumber (cm⁻¹)Reference
O-H Stretch~3512 - 3544 rjptonline.org
N-H Stretch~3389 - 3477 rjptonline.org
O-H Stretch (H-bonded)~3150 (broad) researchgate.net
C-H Stretch (aromatic/alkene)~3100 - 3190 rjptonline.org
C-H Stretch (aliphatic)~2922 - 2977 rjptonline.org
C=O Stretch~1706 - 1720 rjptonline.org
C=C Stretch~1600 - 1610 rjptonline.org

UV-Visible Spectroscopy and Solvatochromic Behavior

UV-Visible spectroscopy provides information about the electronic transitions within the molecule. For 3-methyl-1-phenyl-2-pyrazolin-5-one, an absorption maximum is observed at a wavelength of 244 nm when dissolved in ethanol (B145695). Derivatives such as 4-arylidene-1-(2,4-dinitrophenyl)-3-methyl-2-pyrazolin-5-ones exhibit interesting solvatochromic behavior, where the position of the absorption bands changes with the polarity of the solvent. cdnsciencepub.comcdnsciencepub.com

This behavior is attributed to the stabilization of the polar excited state of the molecule as the polarizability of the solvent increases, which requires lower energy for excitation. cdnsciencepub.com For example, the intramolecular charge transfer band in these compounds shows a marked red shift (bathochromic shift) as solvent polarity increases. cdnsciencepub.com In a study of certain pyrazolone-based dyes, the positive solvatochromism observed indicates a stabilization of the electronic excited state relative to the ground state. researchgate.net This property is particularly useful for understanding the electronic structure and the nature of intermolecular interactions between the solute and solvent molecules. cdnsciencepub.com

CompoundSolventλmax (nm)Reference
3-Methyl-1-phenyl-2-pyrazolin-5-oneEthanol244
4-(p-hydroxybenzylidene)-1-(2,4-dinitrophenyl)-3-methyl-2-pyrazolin-5-oneEthanol470 cdnsciencepub.com
Dimethylformamide (DMF)480 cdnsciencepub.com
Dimethyl sulfoxide (B87167) (DMSO)485 cdnsciencepub.com
Cyclohexane435 cdnsciencepub.com

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography provides definitive evidence for the structure of this compound derivatives in the solid state, including precise bond lengths, bond angles, and the predominant tautomeric form. osti.gov For example, the crystal structure of 4-acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one phenylhydrazone (Ampp-Ph) was determined and found to crystallize in a triclinic system. mdpi.comnih.gov Similarly, the structure of 1-(2′,4′-dinitrophenyl)-3-methyl-2-pyrazolin-5-one revealed that the CH tautomer was the most stable in the solid state. rsc.org

In another study, the crystal structure of 5-methyl-2-phenyl-4-[phenyl-(4-phenyl-thiazol-2-ylamino)-methylene]-2,4-dihydro-pyrazol-3-one showed that the molecule exists in the keto-amine form in the solid state. scielo.org.za The analysis of bond lengths is crucial; a C10-O1 distance of 1.244 Å in the pyrazolone moiety is characteristic of a C=O double bond, rather than a C-OH single bond which would be significantly longer (around 1.33-1.34 Å). scielo.org.za This crystallographic data provides unambiguous confirmation of the tautomeric form present in the crystal lattice, which is often stabilized by strong intramolecular or intermolecular hydrogen bonds. scielo.org.zabohrium.com

Mechanistic Basis of Biological Activities and Medicinal Chemistry Research

Antioxidant Activity and Free Radical Scavenging Mechanisms

The pyrazolone (B3327878) ring is a notable feature in compounds known for their antioxidant capabilities. mdpi.com A significant body of research has focused on the derivative Edaravone (B1671096) (3-methyl-1-phenyl-2-pyrazolin-5-one), a potent free radical scavenger. mdpi.comtandfonline.comresearchgate.netnih.govnih.gov The antioxidant action involves the donation of electrons from the pyrazolone ring to neutralize harmful radicals.

The scavenging activity is influenced by the compound's state. Kinetic studies and DFT calculations show that the anionic form of Edaravone, which is favored as pH increases, is predicted to react 8.6 times faster with •OH radicals than its neutral form. researchgate.netacs.org The primary mechanism for the neutral form is radical adduct formation, while for the more reactive anionic form, single electron transfer is the predominant mechanism. acs.orgresearchgate.net

A key aspect of the antioxidant activity of 3-Methyl-2-pyrazolin-5-one derivatives is the inhibition of lipid peroxidation, the oxidative degradation of lipids in cell membranes. tandfonline.commdpi.com This process, often initiated by free radicals, leads to membrane damage and cell death. tandfonline.com Edaravone effectively inhibits both hydroxyl radical-dependent and -independent lipid peroxidation. mdpi.com

In studies using unilamellar soybean phosphatidylcholine (PC) liposomal membranes, 50 μM of Edaravone (referred to as MCI-186) demonstrated a potent inhibitory effect on aerobic oxidation. nih.gov Its efficacy was comparable to 100 μM of ascorbate (B8700270) when oxidation was initiated by a water-soluble radical initiator and nearly as efficient as 2 μM of α-tocopherol against a lipid-soluble initiator. nih.gov Furthermore, combining Edaravone with either ascorbate or α-tocopherol resulted in almost complete inhibition of PC oxidation, highlighting its robust antioxidant capacity in membrane systems. nih.gov Structure-activity relationship studies have indicated that lipophilic substituents on the pyrazolinone ring are crucial for this lipid peroxidation-inhibitory activity. tandfonline.com

Table 1: Comparative Inhibition of Lipid Peroxidation

Compound/Agent Concentration Initiator Type Efficacy Comparison Source
Edaravone (MCI-186) 50 µM Water-soluble As efficient as 100 µM Ascorbate nih.gov
Edaravone (MCI-186) 50 µM Lipid-soluble Almost as efficient as 2 µM α-tocopherol nih.gov
Edaravone + Ascorbate - Water-soluble Almost complete inhibition nih.gov
Edaravone + α-tocopherol - Lipid-soluble Almost complete inhibition nih.gov

Kinetic analyses have provided deeper insight into the radical-scavenging mechanisms of Edaravone. These studies confirm the existence of keto-enol tautomerism and an acid-base dissociation equilibrium, which produce keto, enol, and anion forms in solution. researchgate.netoup.com The relative contribution and activity of each form depend on the properties of the solvent and the pH. researchgate.netoup.com

Research indicates that the anionic form of Edaravone possesses the highest radical-scavenging activity among the three forms. researchgate.netoup.com The rate of oxidation initiated by an azo compound increases with pH, which corresponds to the pKa of 7.0 for Edaravone, supporting the higher reactivity of its anionic form. nih.gov Interestingly, kinetic studies have also clarified that the keto form exhibits greater radical-scavenging activity than the enol form. researchgate.netoup.com The final oxidation products of Edaravone, regardless of the free radical source, are identified as 2-oxo-3-(phenylhydrazono)-butanoic acid, formed via intermediates like 3-methyl-1-phenyl-2-pyrazolin-4,5-dione. jst.go.jpacs.org

Anti-inflammatory and Analgesic Properties

The pyrazolone moiety is a well-established pharmacophore in medicinal chemistry, recognized for its role in compounds with anti-inflammatory and analgesic effects. mdpi.comnih.govnih.gov Since the synthesis of the first pyrazolin-5-one in 1883, numerous derivatives have been developed as non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov

A primary mechanism for the anti-inflammatory action of many pyrazolone derivatives is the inhibition of cyclooxygenase (COX) enzymes. mdpi.comjst.go.jp These enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation and pain. jst.go.jpnih.gov Some pyrazolone-based compounds, such as Celecoxib, are known to be selective inhibitors of COX-2, the isoform primarily induced during inflammation. mdpi.comnih.gov

Research into novel pyrazolone derivatives has aimed to create potent and selective COX-2 inhibitors. One study reported that a derivative, (S)-3a, demonstrated highly selective inhibition of COX-2 with an IC50 value of 0.6 nM. Similarly, the incorporation of a 1-(3-chlorophenyl)-3-methyl-2-pyrazolin-5-one (B1582437) moiety into various heterocyclic conjugates resulted in compounds with enhanced COX-2 inhibition. nih.gov

Table 2: COX-2 Inhibition by Selected Pyrazolone Derivatives

Compound Target IC50 Value Note Source
(S)-3a COX-2 0.6 nM Showed selective inhibition over COX-1.
Compound 6 COX-2 0.09 µM A pyrazolyl thiazolone hybrid. nih.gov
Compound 2 COX-2 0.11 µM A pyrazolyl thiazolone hybrid. nih.gov
Celecoxib COX-2 0.08 µM Reference drug. nih.gov

Beyond direct enzyme inhibition, derivatives of this compound can modulate broader inflammatory pathways. Edaravone has been shown to suppress the arachidonic acid cascade and inflammatory reactions, contributing to its protective effects in ischemic models. mdpi.com It achieves this in part by inhibiting the lipoxygenase pathway of arachidonic acid metabolism. researchgate.netnih.govbohrium.com Some novel coumarin-based analogs incorporating the 3-methyl-1-phenyl-2-pyrazolin-5-one structure have been designed to inhibit TNF-α production by modulating signaling pathways such as Nrf2/HO-1 and downregulating NF-κB in macrophages. nih.gov Other complex pyrazolyl thiazolone hybrids have been shown to suppress the differentiation of monocytes into inflammatory macrophages and reduce the production of inflammatory cytokines. nih.gov

Antimicrobial Activity (Antibacterial and Antifungal)

Derivatives of this compound have demonstrated significant potential as antimicrobial agents, exhibiting both antibacterial and antifungal properties. Research has shown that these compounds are active against a range of pathogenic microorganisms.

For instance, a study on substituted 3-methyl-2-pyrazolin-5-ones revealed that these compounds display slight to moderate antibacterial activity against Staphylococcus aureus and Escherichia coli when tested at a concentration of 1,000 µg/ml. rsc.org In another study, newly synthesized derivatives containing thiazole (B1198619) and indole (B1671886) moieties were tested against six bacterial and three fungal strains, with some compounds showing a broad spectrum of activity.

The structural modifications on the pyrazolone ring play a crucial role in determining the antimicrobial potency. The introduction of different substituents allows for the fine-tuning of the compound's properties, leading to enhanced efficacy against specific microbial species.

Disruption of Microbial Cell Membranes

A key mechanism underlying the antimicrobial action of pyrazolone derivatives is the disruption of microbial cell membranes. These compounds are thought to interfere with the integrity of the cell wall, a structure vital for the survival of bacteria. mdpi.com The mode of action involves the permeabilization of the cell membrane, which can be observed through assays that detect the leakage of intracellular components like proteins and nucleotides. nih.gov

The interaction with the bacterial membrane is multifaceted. In Gram-positive bacteria, the lipoteichoic acid layer is a primary target for these biocidal molecules due to its charged nature, which facilitates interaction with the heteroatoms in the pyrazolone derivatives. In Gram-negative bacteria, the lipid layer of the outer membrane is the main point of interaction. nih.gov Some pyrazole (B372694) derivatives have been shown to disrupt the bacterial cell wall, leading to a bactericidal effect. mdpi.com Furthermore, the combination of pyrazole derivatives with surfactants can enhance their antibacterial activity by increasing the permeability of the bacterial membranes, suggesting that overcoming the membrane barrier is a critical step in their mechanism of action. researchgate.net

Antitumor and Anticancer Research

The quest for novel and effective anticancer agents has led to the extensive investigation of this compound derivatives. These compounds have shown promise in targeting various aspects of cancer cell biology, from inhibiting crucial signaling pathways to inducing programmed cell death.

Inhibition of Tumor Necrosis Factor

Tumor Necrosis Factor-alpha (TNF-α) is a pro-inflammatory cytokine that plays a complex role in cancer, sometimes promoting tumor growth and other times inducing tumor cell death. The modulation of TNF-α activity is therefore a significant area of cancer research. Certain derivatives of this compound have been identified as inhibitors of TNF-α. While the precise molecular interactions are still under investigation, it is believed that these compounds may interfere with the signaling cascade initiated by TNF-α, thereby mitigating its pro-tumorigenic effects. The ability of these derivatives to inhibit TNF-α suggests their potential as therapeutic agents in inflammation-associated cancers.

Modulation of Cellular Pathways in Cancer Progression

A significant aspect of the anticancer activity of this compound derivatives lies in their ability to modulate critical cellular pathways that are often dysregulated in cancer. Research has shown that these compounds can interfere with signaling cascades that control cell proliferation, survival, and apoptosis.

One of the key pathways targeted by these derivatives is the PI3K/Akt/ERK1/2 signaling pathway. waocp.org This pathway is crucial for cell growth and survival, and its aberrant activation is a hallmark of many cancers. Pyrazolinone chalcones have been synthesized that inhibit this pathway, leading to a reduction in cancer cell proliferation and metastasis. waocp.orgacs.org These compounds have been shown to downregulate the expression of key proteins in this pathway, ultimately triggering cell cycle arrest and apoptosis. acs.org

Furthermore, some pyrazole derivatives have been found to induce apoptosis through the generation of reactive oxygen species (ROS) in cancer cells. This increase in ROS can lead to the activation of caspase-3, a key executioner of apoptosis, and cause cell cycle arrest in the S and G2-M phases.

Selective Cytotoxic Activity

A crucial requirement for any potential anticancer drug is its ability to selectively kill cancer cells while sparing normal, healthy cells. Several derivatives of this compound have demonstrated such selective cytotoxicity.

Studies have reported the IC50 (half-maximal inhibitory concentration) values of various derivatives against a range of human cancer cell lines. For example, certain pyrazole derivatives have shown significant inhibitory responses against triple-negative breast cancer cells (MDA-MB-468) with lower IC50 values compared to normal fibroblast cells (AGO1522), indicating a degree of selectivity. researchgate.net In one study, a pyrazole derivative exhibited an IC50 of 14.97 µM against MDA-MB-468 cancer cells, while the IC50 for the normal cell line was 28.74 µM. researchgate.net Other research has highlighted derivatives with potent cytotoxicity against various cancer cell lines, including those of the breast (MCF-7), liver (HepG-2), and colon (HCT-116), with IC50 values in the micromolar and even nanomolar range. mdpi.comjapsonline.com

The following table summarizes the cytotoxic activity of selected this compound derivatives against various cancer and normal cell lines.

Compound/DerivativeCancer Cell LineIC50 (µM)Normal Cell LineIC50 (µM)Reference
3f (a 1,3-diaryl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole)MDA-MB-46814.97AGO152228.74 researchgate.net
Pyrazole derivative 2(b)Brine shrimp19.50-- nih.gov
Pyrazole derivative 2(f1)Brine shrimp19.50-- nih.gov
Pyrazole derivative 2(f2)Brine shrimp20-- nih.gov
4-[(Indol-3-yl)-(4-chlorophenyl)methyl]-1-phenyl-3-methyl-5-pyrazolone (6n)MCF-725.8 (24h), 21.8 (48h)Human fibroblast>150 nih.gov
Thioxopyrazolo[3,4-b]pyridine derivative 5aHepG-23.42-- mdpi.com
Thioxopyrazolo[3,4-b]pyridine derivative 5bHepG-23.56-- mdpi.com
Pyrazolone derivative 18iA54984.29-- spandidos-publications.com
Pyrazolone derivative 18pA54933-- spandidos-publications.com
Cu(II) complex of a pyrazolone derivativeHEPG20.061 µg/ml-- spandidos-publications.com

Other Emerging Biological Activities

Beyond their established antimicrobial and anticancer properties, derivatives of this compound are being explored for a range of other biological activities, highlighting the therapeutic potential of this chemical scaffold.

Neuroprotective Effects: One of the most significant emerging applications is in the realm of neuroprotection. The derivative Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one) is a potent free radical scavenger that has been clinically used to reduce neuronal damage following ischemic stroke. nih.govmdpi.com It is believed to exert its neuroprotective effects by inhibiting endothelial injury, ameliorating neuronal damage, and modulating nitric oxide synthase (NOS) activity. nih.gov Studies have also suggested its potential in treating neurodegenerative disorders like Alzheimer's disease by reducing oxidative stress and tau hyperphosphorylation. researchgate.netnih.gov

Anti-inflammatory and Analgesic Activity: The pyrazolone nucleus is a well-known feature of several non-steroidal anti-inflammatory drugs (NSAIDs). mdpi.com Derivatives of this compound have been synthesized and shown to possess significant anti-inflammatory and analgesic properties. mdpi.comrjptonline.org

Antioxidant Activity: Many of the biological effects of these compounds can be attributed to their antioxidant properties. They act as free radical scavengers, protecting cells from oxidative damage. pensoft.net The antioxidant activity of Edaravone, for example, is well-documented and contributes significantly to its neuroprotective effects. nih.govpensoft.net

Anticonvulsant Activity: There is growing interest in the anticonvulsant potential of pyrazoline derivatives. nih.gov Some synthesized compounds have been screened for their ability to protect against seizures in preclinical models, suggesting a possible role in the management of epilepsy. researchgate.net

Antidiabetic Activity: Recent research has explored the potential of pyrazole derivatives as antidiabetic agents. Certain derivatives have shown potent α-glucosidase and α-amylase inhibition, enzymes involved in carbohydrate digestion, suggesting they could be beneficial in managing blood sugar levels.

Antidiabetic and Antihyperglycemic Properties

The antidiabetic and antihyperglycemic effects of this compound derivatives are primarily attributed to their ability to inhibit key enzymes involved in carbohydrate metabolism and glucose reabsorption.

One of the principal mechanisms is the inhibition of α-amylase and α-glucosidase. nih.govnih.gov These enzymes are crucial for the breakdown of complex carbohydrates into absorbable monosaccharides in the digestive tract. nih.gov By blocking the catalytic activity of α-amylase and α-glucosidase, these compounds delay carbohydrate digestion and absorption, which in turn lowers postprandial blood glucose levels. nih.gov For instance, certain indeno[1,2-c]pyrazol-4(1H)-one derivatives have demonstrated potent inhibitory activity against both enzymes. nih.gov A specific pyrazolobenzothiazine derivative, S1, was found to be a competitive inhibitor for both α-glucosidase and α-amylase. nih.gov

Another identified mechanism involves the selective inhibition of renal tubular glucose reabsorption. acs.org A study on (4-substituted benzyl)(trifluoromethyl)pyrazolones found that their antihyperglycemic effect was associated with a significant increase in glucose excretion in the urine (glucosuria) in animal models. acs.org This suggests that these compounds can correct hyperglycemia by preventing the kidneys from reabsorbing glucose back into the bloodstream, a mechanism distinct from the inhibition of intestinal glucose absorption. acs.org

Table 1: In Vitro Enzyme Inhibition by Pyrazolone Derivatives

Compound ClassTarget EnzymeIC50 ValueReference
Indeno[1,2-c]pyrazol-4(1H)-one (Compound 4e)α-Glucosidase6.71 µg/mL nih.gov
Indeno[1,2-c]pyrazol-4(1H)-one (Compound 4i)α-Amylase11.90 µg/mL nih.gov
Pyrazolobenzothiazine (Compound S1)α-Glucosidase3.91 µM nih.gov
Pyrazolobenzothiazine (Compound S1)α-Amylase8.89 µM nih.gov

Radioprotective Effects

The radioprotective properties of 3-methyl-1-phenyl-2-pyrazolin-5-one (Edaravone) are primarily based on its potent free radical scavenging ability. nih.govsemanticscholar.org Ionizing radiation causes cellular damage largely through the generation of highly reactive oxygen species (ROS), such as hydroxyl radicals. semanticscholar.org Edaravone functions as an electron donor, effectively quenching these short-lived free radicals and thus preventing them from damaging critical biomacromolecules. nih.govsemanticscholar.org The radioprotective effect is most significant when the compound is administered before irradiation, underscoring its role in intercepting the initial burst of free radicals. nih.gov

Beyond direct radical scavenging, other mechanisms contribute to its radioprotective action:

Modulation of Apoptosis: Edaravone has been shown to suppress radiation-induced apoptosis. semanticscholar.org It can inhibit the accumulation and phosphorylation of the p53 tumor suppressor protein, a key regulator of the apoptotic response to DNA damage. semanticscholar.org Furthermore, derivatives of edaravone have been found to alleviate radiation-induced apoptosis by down-regulating the pro-apoptotic protein Bax and up-regulating the anti-apoptotic protein Bcl-2. nih.gov

Chemical Repair of DNA: Research suggests that edaravone may engage in chemical repair of DNA damage. oup.com It has shown activity in reducing dGMP hydroxyl radical adducts and suppressing the formation of base lesions and abasic sites on irradiated plasmid DNA, indicating a capacity to directly repair radiation-induced DNA precursor lesions. oup.com

Cardioprotective Effects

The cardioprotective effects of 3-methyl-1-phenyl-2-pyrazolin-5-one (Edaravone) are multifaceted, stemming largely from its capacity to mitigate oxidative stress and inflammation, which are key pathological factors in various cardiac conditions.

The primary mechanism is its function as a potent free radical scavenger. nih.govscielo.br In conditions like ischemia-reperfusion injury and drug-induced cardiotoxicity, an overproduction of ROS leads to lipid peroxidation, cell membrane damage, and mitochondrial dysfunction. scielo.brphysiology.org Edaravone effectively quenches these radicals, thereby inhibiting lipid peroxidation and protecting cardiac cells from oxidative damage. scielo.br

Key downstream effects of its antioxidant action include:

Inhibition of Mitochondrial Permeability Transition Pore (PTP): Edaravone has been demonstrated to prevent reperfusion injury by inhibiting the opening of the mitochondrial permeability transition pore. physiology.org The opening of this pore, triggered by calcium overload and oxidative stress, leads to mitochondrial swelling, release of cytochrome c, and ultimately, cell death through necrosis and apoptosis. physiology.org By inhibiting PTP opening, edaravone preserves mitochondrial integrity and myocardial ATP content. physiology.org

Upregulation of Anti-Apoptotic Proteins: The compound has been shown to increase the expression of the anti-apoptotic protein Bcl-2. physiology.org This action further contributes to its cytoprotective effects by preventing apoptosis in cardiac cells. physiology.org

Suppression of Inflammatory Cytokines: In models of autoimmune myocarditis, edaravone treatment significantly reduced the number of myocardial cells positive for the pro-inflammatory cytokine interleukin-1β (IL-1β). nih.govnih.gov This suggests that its cardioprotective effect is also mediated by suppressing the overproduction of inflammatory cytokines that contribute to myocardial damage. nih.govnih.gov

Table 2: Mechanistic Findings in Cardioprotection Studies

Experimental ModelKey Mechanistic FindingOutcomeReference
Ischemia-Reperfusion (Rat)Inhibition of PTP opening; Upregulation of Bcl-2Reduced myocardial infarction area, preserved ATP physiology.org
Autoimmune Myocarditis (Rat)Suppression of inflammatory cytokines (IL-1β)Reduced severity of myocarditis nih.govnih.gov
Methamphetamine-induced Cardiotoxicity (Rat)Inhibition of ROS formation; Preservation of glutathione (B108866) (GSH)Attenuated necrosis and oxidative injury scielo.br

Antifeedant Activity

Derivatives of this compound have been investigated for their antifeedant properties against various pests. The term "antifeedant" describes a substance that deters feeding. In some contexts, this activity is a result of toxicity to the target organism.

Research on benzopyran-connected pyrazole derivatives demonstrated significant larvicidal and ichthyotoxic (toxic to fish) activities. rsc.orgscispace.com One study evaluated these compounds against the mosquito species Culex quinquefasciatus and the fish Oreochromis mossambicus. rsc.org Several compounds were lethal to mosquito larvae and exhibited high toxicity to the fish, with one derivative showing an LD50 value of 18.52 μg mL⁻¹ against the fish. rsc.org Molecular docking studies suggested a potential mechanism for the larvicidal activity could involve the binding of these compounds to the odorant binding protein (OBP) of Culex quinquefasciatus, which may disrupt crucial sensory functions. rsc.org Additionally, aurone (B1235358) analogs incorporating a pyrazole structure have been noted for their insect antifeedant activity. nih.gov

Table 3: Antifeedant/Toxic Activity of Benzopyran-Pyrazole Derivatives

CompoundTarget OrganismActivity MetricValueReference
Compound 1cOreochromis mossambicus (Fish)LD5018.52 µg mL⁻¹ rsc.org
Compound 2hCulex quinquefasciatus (Larvae)LD5028.99 µg mL⁻¹ rsc.org

Modulation of Multidrug Resistance in Cancer

Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump drugs out of cancer cells. frontiersin.orgnih.gov Derivatives of this compound have been synthesized and evaluated for their ability to modulate or reverse this resistance.

A study focused on a series of 4-acyl-3-pyrazolone derivatives demonstrated MDR-modulating activity. acs.org The activity was measured using a daunomycin efflux assay, which assesses the ability of a compound to prevent the pumping of the chemotherapeutic drug daunomycin out of resistant cells. acs.org Quantitative structure-activity relationship (QSAR) studies on these derivatives revealed a strong correlation between their MDR-modulating activity and their lipophilicity, indicating that more lipophilic compounds were more effective. acs.org The predictive power of the QSAR model was significantly improved by including descriptors for hydrogen bond acceptor strength and steric parameters, suggesting that the size, shape, and electronic properties of the substituents are all critical for optimal activity. acs.org This research indicates that pyrazolone-based compounds can act as chemosensitizers by interfering with the drug efflux mechanisms of cancer cells.

Inhibition of Human Telomerase

Human telomerase is a ribonucleoprotein enzyme responsible for maintaining the length of telomeres at the ends of chromosomes. nih.gov It is inactive in most somatic cells but is reactivated in the vast majority of cancer cells, making it a prime target for anticancer drug development. semanticscholar.org Pyrazolone-based compounds have been identified as inhibitors of this critical enzyme. biomedpharmajournal.org

The most well-characterized mechanism comes from studies of BIBR1532, a potent and selective non-nucleosidic, non-competitive inhibitor of telomerase that features a pyrazolone-related core structure. nih.govsemanticscholar.org Structural and biochemical studies have revealed that BIBR1532 does not bind to the active site of the enzyme. Instead, it binds to a specific, conserved allosteric hydrophobic pocket on the outer surface of the thumb domain of the telomerase reverse transcriptase (TERT) subunit. nih.gov This binding site is near the region that interacts with the CR4/5 domain of the telomerase RNA component (hTER). nih.gov By occupying this pocket, BIBR1532 is proposed to interfere with the proper assembly of the telomerase ribonucleoprotein (RNP) complex, disrupting the interaction between the protein and RNA subunits and thereby inhibiting enzyme activity. nih.gov The development of novel analogs based on the BIBR1532 scaffold has produced compounds with significant telomerase inhibitory effects, with some showing IC50 values in the sub-micromolar range. semanticscholar.org

Lipid-Lowering Potential

The pyrazolone scaffold has been associated with lipid-lowering activities. nih.gov While this is a less extensively explored area compared to other biological effects, some derivatives have shown promise in preclinical models.

In a study investigating the antidiabetic potential of a novel pyrazolobenzothiazine derivative (S1), researchers also examined its effect on the biochemical profile of treated mice. nih.gov The results showed that, in addition to lowering blood glucose, treatment with compound S1 led to a low level of cholesterol (85 mg/dL) in the blood of the animal models. nih.gov This finding suggests that certain derivatives of this compound may possess beneficial effects on lipid metabolism, warranting further investigation into the specific mechanisms responsible for this lipid-lowering potential.

Applications in Materials Science and Industrial Chemistry

Dyes and Pigments

Derivatives of 3-Methyl-2-pyrazolin-5-one are foundational in the creation of azo dyes and pigments. The synthesis typically involves a diazo-coupling reaction where a diazotized aromatic amine reacts with the pyrazolone (B3327878) derivative. acu.edu.innih.gov This process is widely utilized due to the resulting compounds' strong molar extinction coefficients, good light and wash fastness, and the ability to produce a spectrum of colors, including yellow, orange, and red. nih.gov

The pyrazolone core acts as a coupling component, and the final color and properties of the dye can be fine-tuned by modifying the substituents on both the pyrazolone ring and the aromatic amine. google.com For instance, the introduction of different functional groups can enhance the dye's brilliance and fastness properties on various substrates like polyester (B1180765) fabrics. researchgate.net

Azo dyes based on pyrazolone are significant in the textile and leather industries. biomedpharmajournal.org Metallized acid dyes, formed by chelating the azo dye with metal ions like copper (II) and iron (II), have shown to possess high tinctorial strength and excellent fastness properties when applied to wool and leather.

Table 1: Examples of Azo Dyes Derived from Pyrazolone Derivatives

Diazo Component (Diazotized Amine)Coupling Component (Pyrazolone Derivative)Resulting Dye/Pigment ClassTypical Colors
Various substituted anilines2-(6-chloro-1,3-benzothiazol-2-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-oneBenzothiazole-based azo dyesYellow to Orange-Red
2-aminothiazole5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-oneThiazole-based azo dyesNot specified
Substituted anilines3-methyl-1-(3′,5′-dipiperidino-s-triazinyl)-5-pyrazoloneHetarylazo disperse dyesDeep colors
4,4′-sulfonyldianiline1-(4-chlorophenyl)-3-isopropyl-1H-pyrazol-5(4H)-oneBisazo pyrazolone dyeNot specified

This table provides a summary of dye classes synthesized from pyrazolone derivatives as reported in the literature. acu.edu.inresearchgate.netuobaghdad.edu.iqresearchgate.net

Photographic Color Couplers

In the realm of chromogenic photography, this compound derivatives are crucial as magenta dye-forming couplers. During the color development process, the oxidized form of a developing agent reacts with the coupler to form a dye. Specifically, 5-pyrazolone couplers are employed to create the magenta dyes in the subtractive color model used in photographic films and papers.

These couplers are typically incorporated into the silver halide emulsion layers of the photographic material. google.com To be effective, they are designed with ballast groups that prevent them from diffusing between the layers. The structure of the pyrazolone coupler, including the substituents at the 3-position and the coupling-off group at the 4-position, can be modified to control the reactivity and the spectral properties of the resulting magenta dye. google.com This allows for the production of photographic materials with improved color fidelity and image stability. The use of two-equivalent 5-pyrazolone couplers, which have a specific coupling-off group, offers advantages such as improved granularity and controlled coupling activity. google.com

Chelating Agents and Metal Extraction

The tautomeric nature of this compound and its derivatives, particularly the enol form, makes them excellent chelating agents for a variety of metal ions. The oxygen and nitrogen atoms in the pyrazolone ring can form stable complexes with metals, which can then be used for selective extraction from aqueous solutions.

Acyl-substituted pyrazolones, in particular, have demonstrated significant potential as extractants in separation science. rsc.org These compounds can selectively bind to metal ions, facilitating their transfer from an aqueous phase to an organic phase. This property is valuable in hydrometallurgical processes and for the recovery of precious metals.

Research has shown that pyrazolone-based ligands can be used for the extraction of a range of metal ions. The efficiency and selectivity of the extraction process depend on factors such as the pH of the solution, the nature of the organic solvent, and the specific structure of the pyrazolone derivative.

Table 2: Metal Ions Extracted Using Pyrazolone-Based Chelating Agents

Pyrazolone DerivativeMetal Ions Extracted
3-methyl-1-phenyl-{p-[N-(pyrimidin-2-yl)sulfamoyl]phenylazo}-2-pyrazolin-5-oneMn²⁺, Co²⁺, Ni²⁺, Cu²⁺, La³⁺, Hf³⁺, UO₂²⁺, Zr⁴⁺
4-acyl derivatives of 3-methyl-1-phenyl-2-pyrazolin-5-oneGeneral metal ions
2,6-bis(5-methyl-1H-pyrazol-3-yl)pyridineIron

This table summarizes the metal extraction capabilities of different pyrazolone derivatives as documented in scientific literature. rsc.orgresearchgate.net

Photosensitizers and Filter Dyes

The extended π-conjugated systems present in many derivatives of this compound, especially azo dyes, allow them to absorb light in the visible region of the electromagnetic spectrum. This property makes them suitable for use as photosensitizers and filter dyes in various industrial applications.

As photosensitizers, these compounds can absorb light energy and transfer it to other molecules, initiating photochemical reactions. For example, the antioxidant properties of the derivative 3-methyl-1-phenyl-2-pyrazolin-5-one (also known as Edaravone) have been studied, highlighting its reactivity and potential in systems where radical scavenging is required. nih.gov

In the context of filter dyes, pyrazolone-based colorants can be used to selectively absorb certain wavelengths of light. This is valuable in applications such as optical filters and in the formulation of materials that require specific light-filtering properties. The wide range of colors achievable with pyrazolone-based azo dyes allows for the production of filter dyes tailored to specific spectral requirements. chemball.com

Agricultural Applications

Herbicidal Potential and Mechanism of Action

The chemical scaffold of 3-methyl-2-pyrazolin-5-one is a foundational component in the development of various potent herbicides. ontosight.ai While the compound itself is primarily an intermediate, its derivatives have been extensively researched for their agricultural applications, demonstrating significant herbicidal activity against a range of problematic weeds. ontosight.ainih.gov The versatility of the pyrazole (B372694) ring allows for diverse chemical modifications, leading to compounds with distinct mechanisms of action and target weed spectrums. nih.gov

Detailed Research Findings

Research has focused on synthesizing novel derivatives by modifying the core this compound structure to enhance herbicidal efficacy. A notable area of investigation involves creating derivatives that function as 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors, a well-established target for bleaching herbicides. nih.govresearchgate.net In one such study, a series of pyrazole derivatives featuring a benzoyl scaffold were designed and evaluated. Several of these compounds demonstrated potent post-emergence herbicidal activity, inducing characteristic bleaching symptoms in weeds. nih.gov

Another successful approach has been the derivatization of existing herbicides, such as quinclorac (B55369), with the 3-methyl-pyrazolyl moiety. nih.gov This strategy aimed to discover new compounds with improved activity, particularly against grassy weeds like barnyard grass (Echinochloa crusgalli) in rice paddies. nih.gov Field trials confirmed that certain quinclorac–pyrazole derivatives exhibit herbicidal effects on barnyard grass comparable to or exceeding that of the parent compound. nih.gov For instance, compound 10a (1,3-dimethyl-1H-pyrazol-5-yl 3,7-dichloroquinoline-8-carboxylate) showed excellent control of barnyard grass. nih.govresearchgate.net However, its efficacy against broad-leaved weeds was limited. nih.gov

Further studies have explored attaching different heterocyclic groups to the pyrazole ring. A series of 5-heterocycloxy-3-methyl-1-substituted-1H-pyrazoles were synthesized and tested. mdpi.com Among these, compounds with a 2,2,2-trifluoroethyl group on the pyrazole ring showed superior herbicidal effects compared to those with a phenyl group. mdpi.com Specifically, 5-chloro-2-((3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl)oxy)pyrimidine displayed excellent post-emergence bleaching activity against Digitaria sanguinalis L. (large crabgrass). mdpi.com

The herbicidal activity is highly dependent on the specific substituents on the pyrazole ring. For certain quinclorac derivatives, the presence of an electron-drawing group on the phenyl substituent resulted in higher herbicidal activity compared to neutral or electron-donating groups. nih.govresearchgate.net

Table 1: Herbicidal Efficacy of this compound Derivatives against Barnyard Grass

Compound Chemical Name Efficacy Measurement Result Source
8l 1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-yl 3,7-dichloroquinoline-8-carboxylate EC₅₀ (Greenhouse) 10.53 g/ha nih.govresearchgate.net
10a 1,3-dimethyl-1H-pyrazol-5-yl 3,7-dichloroquinoline-8-carboxylate EC₅₀ (Greenhouse) 10.37 g/ha nih.govresearchgate.net
10a 1,3-dimethyl-1H-pyrazol-5-yl 3,7-dichloroquinoline-8-carboxylate Field Trial (21 days) 94.5% control nih.gov
Quinclorac 3,7-dichloroquinoline-8-carboxylic acid Field Trial (Comparative) Equal to 10a at double the concentration nih.gov

Table 2: Herbicidal Activity of Pyrazole Derivatives as HPPD Inhibitors

Compound Target Enzyme Efficacy Measurement Result Source
Z9 Arabidopsis thaliana HPPD (AtHPPD) IC₅₀ 0.05 μM nih.gov
Z21 Echinochloa crusgalli (Pre-emergence) Root Inhibition 69.6% nih.gov
Topramezone AtHPPD IC₅₀ 1.33 μM nih.gov
Mesotrione AtHPPD IC₅₀ 1.76 μM nih.gov

Mechanism of Action

Derivatives of this compound act as herbicides through several distinct mechanisms of action, primarily by inhibiting key plant enzymes. nih.govmdpi.comresearchgate.net

HPPD Inhibition: A primary mechanism for many pyrazole-based herbicides is the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). nih.gov HPPD is a critical enzyme in the pathway that synthesizes plastoquinone (B1678516) and tocopherols. Plastoquinone is an essential cofactor for the enzyme phytoene (B131915) desaturase, which is involved in carotenoid biosynthesis. By inhibiting HPPD, the herbicide prevents carotenoid production. Carotenoids protect chlorophyll (B73375) from photo-oxidation; without them, exposure to sunlight leads to rapid chlorophyll degradation, resulting in the characteristic white or "bleached" appearance of the affected plant tissues and eventual plant death. nih.govpurdue.edu Molecular docking studies have suggested that these pyrazole derivatives can form hydrophobic π-π interactions with key phenylalanine residues (Phe360 and Phe403) in the active site of the HPPD enzyme. nih.gov

Synthetic Auxins: Certain pyrazole derivatives function as synthetic auxins. mdpi.com Natural auxins are plant hormones that control cell growth and development. Synthetic auxin herbicides mimic these hormones, but the plant cannot regulate their concentration. This leads to uncontrolled, disorganized growth, causing twisting of stems and leaves, epinasty, and ultimately, plant death. purdue.edu Research has shown that novel picolinic acid compounds containing a pyrazole moiety exhibit physiological functions similar to synthetic auxins like 2,4-D, but they may bind to different receptor proteins within the plant. mdpi.com

Inhibition of Acetolactate Synthase (ALS): While less commonly cited for this specific chemical class, the inhibition of acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS), is a major mode of action for many heterocyclic herbicides, including some containing pyrazole structures. weedscience.org This enzyme is vital for the synthesis of branched-chain amino acids (valine, leucine, and isoleucine). Inhibition of ALS starves the plant of these essential amino acids, leading to a cessation of growth and eventual death. researchgate.netpurdue.edu

Computational Design and Drug Discovery Perspectives

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For derivatives of 3-methyl-2-pyrazolin-5-one, SAR studies have been instrumental in identifying key structural features that govern their therapeutic effects.

Research has shown that the biological activities of pyrazolone (B3327878) derivatives can be significantly altered by introducing different substituents at various positions on the pyrazolone ring. For instance, in the case of edaravone (B1671096) (3-methyl-1-phenyl-2-pyrazolin-5-one), a potent free radical scavenger, SAR studies have highlighted the importance of lipophilic (fat-soluble) substituents for its antioxidant activity. nih.govsci-hub.se Sterically small substituents like hydrogen and methyl at the 1-position resulted in no activity, whereas bulkier, lipophilic groups such as cyclohexyl, naphthyl, and benzyl (B1604629) maintained or enhanced the inhibitory activity against lipid peroxidation. sci-hub.se This suggests that lipophilicity is a crucial factor for the molecule's ability to interact with lipid membranes and scavenge radicals.

Furthermore, the introduction of a carboxylic acid group at the 4-position was found to significantly decrease activity, while its corresponding ethyl ester analogue showed potent activity. sci-hub.se This indicates that the electronic properties of the substituents may be less critical than their lipophilicity for this specific activity. sci-hub.se In other studies, the substitution pattern on the pyrazolone core has been correlated with antibacterial activity, with electron-withdrawing groups enhancing potency against certain bacterial strains.

The diverse biological activities associated with this compound derivatives, including anti-inflammatory, analgesic, and antimicrobial effects, underscore the importance of SAR in guiding the synthesis of more effective and specific therapeutic agents.

Fragment-Based and Structure-Based Drug Design (F/SBDD)

Fragment-Based Drug Design (FBDD) and Structure-Based Drug Design (SBDD) are powerful strategies in modern drug discovery that utilize structural information of the target protein to design and optimize inhibitors. mdpi.comacs.org These approaches are increasingly being applied to pyrazolone-based scaffolds.

Fragment-Based Drug Design (FBDD) starts by identifying small chemical fragments that bind weakly to the target protein. mdpi.comresearchgate.net These fragments are then grown, linked, or combined to create a more potent lead compound. acs.org This approach offers advantages over traditional high-throughput screening by providing higher hit rates and producing lead compounds with better physicochemical properties. researchgate.net For pyrazole-containing compounds, FBDD has been successfully used to develop inhibitors for various targets. acs.org

Structure-Based Drug Design (SBDD) relies on the three-dimensional structure of the target protein, typically determined by X-ray crystallography or NMR spectroscopy, to design molecules that fit precisely into the active site. rsc.org This method allows for the rational design of potent and selective inhibitors. In the context of pyrazole (B372694) derivatives, SBDD has been instrumental in optimizing lead compounds by providing insights into the key interactions between the inhibitor and the target protein. rsc.org

The combination of FBDD and SBDD, often referred to as a fragment-assisted approach, has proven effective in improving both the activity and selectivity of lead compounds, leading to the rapid and efficient development of novel and potent inhibitors. acs.org

Hybrid Pharmacophore Approaches (HPhA)

Hybrid Pharmacophore Approaches (HPhA) involve the combination of pharmacophoric features from different known active molecules to design new hybrid compounds with potentially enhanced or novel activities. A pharmacophore represents the essential three-dimensional arrangement of functional groups required for biological activity.

In the context of this compound, this approach could involve integrating its core structure with other pharmacophores known to interact with specific biological targets. For instance, pyrazolone-sulfonamide hybrids have been synthesized and evaluated for their corrosion inhibition properties, demonstrating the potential of combining the pyrazolone scaffold with other functional moieties. researchgate.net

The design of novel pyrazole-based scaffolds as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2) also exemplifies a hybrid approach. rsc.org These designs often incorporate three key pharmacophoric elements: a hinge-binding moiety, a linker, and a hydrophobic group that occupies an allosteric site. rsc.org By appending a substituted diaryl-pyrazoline to an azo-linker, researchers have successfully created potent VEGFR-2 inhibitors. rsc.org

Molecular Modeling and Docking Studies for Target Binding

Molecular modeling and docking studies are computational techniques that predict the preferred orientation and binding affinity of one molecule to a second when they form a stable complex. researchgate.net These methods are crucial for understanding the binding mechanisms of this compound derivatives and for designing new, more potent inhibitors.

Molecular docking simulations have been extensively used to study the interaction of pyrazole derivatives with various biological targets, including enzymes and receptors. rsc.orgnih.govscirp.org For example, in the development of VEGFR-2 inhibitors, docking studies revealed how pyrazole-based compounds bind to the ATP binding site of the enzyme. rsc.org These studies helped to explain the higher inhibitory activity of certain compounds by showing shorter bond lengths and better positioning within the active site. rsc.org

Similarly, in the design of novel carbonic anhydrase inhibitors, molecular docking was used to investigate the binding mechanisms of pyrazole-carboxamides. nih.gov The results showed that the most active compounds had favorable interactions with the target receptors. nih.gov Molecular dynamics (MD) simulations can further be used to assess the stability of the predicted protein-ligand complexes over time. researchgate.netnih.gov

These computational studies provide valuable insights that guide the synthesis and optimization of new drug candidates, helping to prioritize compounds for further experimental testing. scirp.org

Optimization of Pharmacokinetic and Pharmacodynamic Properties

The optimization of pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) properties is a critical step in drug development. rsc.org For derivatives of this compound, this involves modifying the chemical structure to improve properties like absorption, distribution, metabolism, and excretion (ADME), as well as enhancing the desired biological effect. researchgate.net

Computational tools play a significant role in predicting these properties. In silico ADME predictions can help identify potential liabilities early in the drug discovery process, allowing for modifications to be made to the molecular structure. researchgate.net For example, introducing or modifying substituents on the pyrazolone ring can influence properties such as lipophilicity, solubility, and metabolic stability. sci-hub.sesemanticscholar.org

Studies on pyrazolo[1,5-a]pyrimidines have shown that the introduction of a wide variety of substituents allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties. rsc.org The goal is to develop compounds with a desirable balance of potency, selectivity, and drug-like properties suitable for clinical development. semanticscholar.org

Table of Research Findings on this compound Derivatives

Study FocusKey FindingsReferences
SAR of Edaravone Lipophilic substituents at the 1-position are crucial for antioxidant activity. nih.gov, sci-hub.se
Antibacterial SAR Electron-withdrawing groups on the pyrazolone ring can enhance antibacterial potency. biomedpharmajournal.org
VEGFR-2 Inhibition Pyrazole-based scaffolds can be designed to effectively inhibit VEGFR-2 by targeting the ATP binding site. rsc.org
Carbonic Anhydrase Inhibition Pyrazole-carboxamides show potential as carbonic anhydrase inhibitors with favorable binding interactions. nih.gov
Pharmacokinetic Optimization Structural modifications, such as altering substituents, can be used to fine-tune the ADME properties of pyrazolone derivatives. researchgate.net, semanticscholar.org

Future Research Directions and Challenges

Development of Novel Derivatization Strategies

A significant area of future research lies in the development of novel derivatization strategies to expand the chemical space and functional diversity of 3-methyl-2-pyrazolin-5-one analogs. While classical condensation and acylation reactions have proven fruitful, the focus is shifting towards more sophisticated and efficient synthetic methodologies. scielo.brresearchgate.netjmchemsci.com

Future strategies will likely concentrate on:

Multi-component Reactions: Designing one-pot reactions that combine three or more reactants to rapidly generate complex pyrazolone (B3327878) derivatives, enhancing efficiency and reducing waste.

Click Chemistry: Utilizing highly efficient and specific reactions, such as copper-catalyzed azide-alkyne cycloadditions, to link the pyrazolone core to other pharmacophores or functional moieties.

Asymmetric Synthesis: Developing stereoselective methods to produce chiral pyrazolone derivatives, which is crucial for improving pharmacological specificity and reducing off-target effects.

Hybrid Molecule Design: Strategically combining the pyrazolone scaffold with other known bioactive heterocyclic systems (e.g., thiazole (B1198619), pyrimidine, chromene) to create hybrid molecules with potentially synergistic or novel biological activities. semanticscholar.orgresearchgate.netnih.gov

Research has already demonstrated the feasibility of creating diverse derivatives through various synthetic routes, as highlighted in the table below.

Reaction Type Reagents Resulting Derivative Class Reference
CondensationAromatic aldehydes, hydrazine (B178648)/phenylhydrazine (B124118)Fused pyrazole (B372694) ring systems jmchemsci.com
AcylationAcid chlorides4-Acyl-pyrazol-5-ols scielo.brresearchgate.net
Michael AdditionDiazotized anilines, α,β-unsaturated derivatives4-{1-aza-2-[(aryl) amino)]}-3-methyl-2-pyrazolin-5-ones rjptonline.org
CyclocondensationSubstituted thiazolyl hydrazono ethyl estersThiazolyl-iminoethyl-phenyl-hydrazono-pyrazolin-5-ones semanticscholar.orgresearchgate.net

These examples serve as a foundation for future explorations into more complex and targeted derivatization strategies.

Deeper Elucidation of Biological Mechanisms at the Molecular Level

While numerous derivatives of this compound have demonstrated a wide array of biological activities, the precise molecular mechanisms often remain partially understood. A critical challenge for future research is to move beyond phenotypic screening and delve into the specific molecular interactions that underpin their therapeutic effects.

Key areas for investigation include:

Target Identification and Validation: Employing chemoproteomics and other advanced techniques to identify the specific protein targets (e.g., enzymes, receptors) with which pyrazolone derivatives interact. For instance, derivatives have been shown to inhibit enzymes like cyclooxygenase-2 (COX-2), EGFR, and HER2. nih.govresearchgate.net

Binding Mode Analysis: Using biophysical techniques such as X-ray crystallography and NMR spectroscopy, in conjunction with molecular docking, to characterize the precise binding modes of active compounds within their target proteins. researchgate.net

Pathway Analysis: Investigating the downstream effects of target engagement on cellular signaling pathways to understand the complete biological response.

Structure-Activity Relationship (SAR) Studies: Systematically modifying the chemical structure of lead compounds and correlating these changes with biological activity to build comprehensive SAR models. This will clarify the roles of different functional groups and tautomeric forms in biological activity. nih.govnih.gov

A deeper mechanistic understanding will facilitate the transition from broad-spectrum agents to highly selective and potent drugs with improved efficacy and safety profiles.

Green Chemistry Approaches in Synthesis

The synthesis of this compound and its derivatives has traditionally involved methods that may not align with modern principles of green chemistry. A significant future direction is the development of more environmentally benign and sustainable synthetic protocols.

Research efforts are increasingly focused on:

Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate reaction rates, often leading to higher yields and reduced energy consumption compared to conventional heating methods. semanticscholar.orgresearchgate.net

Biocatalysis: Exploring the use of enzymes, such as laccase, as catalysts for synthetic transformations. bohrium.com Biocatalysts operate under mild conditions, are highly selective, and are biodegradable.

Alternative Solvents: Replacing hazardous organic solvents with greener alternatives like water, ethanol (B145695), or ionic liquids.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. Multi-component reactions are a prime example of this approach. sciforum.net

The table below summarizes a comparison between conventional and green synthetic approaches reported for pyrazolone derivatives.

Green Chemistry Principle Conventional Method Green Alternative Advantage Reference
Energy EfficiencyConventional reflux (hours)Microwave irradiation (minutes)Drastically reduced reaction times, increased yields semanticscholar.orgresearchgate.net
CatalysisAcid/base catalystsBiocatalysts (e.g., laccase for related compounds)Eco-friendly, high specificity, mild conditions bohrium.com
Reaction DesignMulti-step synthesisOne-pot, multi-component reactionsReduced workup steps, less waste, higher efficiency sciforum.net

Adopting these green chemistry principles will not only reduce the environmental impact of producing these valuable compounds but can also lead to more efficient and cost-effective manufacturing processes.

Exploration of New Therapeutic Applications

The pyrazolone scaffold is recognized as a "privileged structure" in medicinal chemistry, capable of interacting with a wide range of biological targets. nih.govbiomedpharmajournal.org This versatility suggests that the therapeutic potential of this compound derivatives is far from exhausted. Future research will undoubtedly focus on exploring novel therapeutic applications beyond the well-established anti-inflammatory, analgesic, and antimicrobial activities. semanticscholar.orgontosight.ai

Promising new avenues for exploration include:

Neurodegenerative Diseases: Building upon the known neuroprotective and free-radical scavenging properties of derivatives like Edaravone (B1671096), new analogs could be developed to target diseases such as Parkinson's or Alzheimer's. nih.gov

Oncology: Expanding on findings that some derivatives inhibit cancer-related kinases like EGFR/HER2, research can focus on developing more potent and selective anticancer agents. nih.gov

Infectious Diseases: Investigating efficacy against a broader range of pathogens, including drug-resistant bacteria, viruses, and parasites like Leishmania and Plasmodium. ontosight.ai

Metabolic Disorders: Exploring the potential of pyrazolone derivatives to modulate targets involved in diabetes, obesity, and cardiovascular diseases. nih.govnih.gov

Agrochemicals: Investigating the potential of derivatives as herbicides or pesticides, an area that has already shown initial promise. nih.gov

The diverse biological activities already reported for this class of compounds provide a strong rationale for screening existing and novel derivatives against a wide panel of diseases.

Advanced Computational Modeling for Rational Design

The integration of advanced computational modeling into the drug discovery process presents a powerful strategy for accelerating the development of new this compound-based agents. Rational design, guided by computational insights, can significantly reduce the time and cost associated with traditional trial-and-error approaches.

Future research will increasingly rely on:

Virtual Screening: Using high-throughput virtual screening of large compound libraries to identify new pyrazolone-based hits for specific biological targets. nih.gov

Quantitative Structure-Activity Relationship (QSAR): Developing robust QSAR models to predict the biological activity of novel derivatives before their synthesis.

Molecular Dynamics (MD) Simulations: Performing MD simulations to understand the dynamic behavior of ligand-protein complexes, providing insights into binding stability and conformational changes that are not apparent from static docking models.

ADMET Prediction: Employing computational tools to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new designs, helping to prioritize compounds with favorable drug-like characteristics early in the discovery pipeline. nih.gov

De Novo Design: Using algorithms to design entirely new molecules that fit the binding site of a target protein, incorporating the pyrazolone core as a starting fragment.

These computational approaches have already been successfully applied to design and understand the activity of pyrazoline and pyrazolone derivatives, confirming their utility in guiding synthetic efforts toward molecules with enhanced potency and selectivity. nih.govresearchgate.netnih.gov

Q & A

Q. What are the common synthetic routes for preparing 3-methyl-2-pyrazolin-5-one derivatives, and how are reaction conditions optimized?

this compound is synthesized via condensation reactions involving hydrazines and β-ketoesters or acetylenic esters. For example, microwave irradiation significantly accelerates reaction rates and improves yields compared to conventional heating (e.g., synthesis of antimicrobial pyrazolone derivatives via hydrazide intermediates) . Stepwise protocols, such as one-pot multicomponent reactions with aldehydes and malononitrile, are also employed. Solvent choice (e.g., dioxane/piperidine) and room-temperature stirring are critical for minimizing side products and ensuring regioselectivity .

Q. How is this compound characterized spectroscopically, and what key spectral markers distinguish its tautomers?

Key characterization methods include:

  • IR spectroscopy : NH stretches (~3200–3300 cm⁻¹) and C=O/C=N bands (~1650–1700 cm⁻¹) confirm the pyrazolone core. Absence of a free carbonyl in tautomeric forms (e.g., enol vs. keto) alters band positions .
  • ¹H NMR : Signals for the 4-H pyran proton (~0.45 ppm) and amino protons (<3.5 ppm) resolve structural ambiguities in cyclized products .
  • UV-Vis : Radical intermediates (e.g., 1-(4-chlorophenyl) derivatives) show absorption peaks at 360 nm, useful for studying redox behavior .

Q. What role does this compound play in Michael addition reactions?

The compound acts as a versatile nucleophile. Its anion participates in carbamyl Michael additions to α,β-unsaturated ketones, forming C–C bonds under basic conditions. However, under organocatalytic acidic conditions, the nitrogen site becomes dominant, enabling enantioselective synthesis of β-(3-hydroxypyrazol-1-yl)ketones (e.g., using 9-epi-aminoquinine catalysts) .

Advanced Research Questions

Q. How does tautomerism in this compound influence its reactivity and product distribution?

The compound exhibits ring-chain tautomerism, where the cyclic enol form equilibrates with acyclic keto intermediates. This equilibrium affects nucleophilic behavior. For instance, in hydrazine-mediated reactions, the acyclic form reacts with ethyl acetoacetate to regenerate the pyrazolone core, altering product regiochemistry . Tautomeric stability is solvent-dependent, with polar aprotic solvents favoring the enolic form .

Q. What strategies enable enantioselective synthesis using this compound, and how is stereocontrol achieved?

Chiral primary amines (e.g., 9-epi-aminoquinine) catalyze asymmetric aza-Michael additions. The mechanism involves iminium activation of α,β-unsaturated ketones and deprotonation of this compound to form an ion-paired intermediate. Stereocontrol arises from π-π stacking and hydrogen-bonding interactions in the transition state, yielding enantiomeric excess (ee) >90% .

Q. How do solvent and catalyst-free conditions affect the reaction mechanism of this compound with isatin?

Computational studies (DFT/M06-2X) reveal that water molecules act as proton shuttles in catalyst-free reactions, lowering activation barriers by stabilizing transition states. For example, six explicit water molecules facilitate proton transfer in the formation of spiro-oxindole derivatives, achieving yields comparable to catalyzed systems .

Q. How can researchers design this compound derivatives for enhanced bioactivity?

Derivatization at the N1 and C4 positions (e.g., introducing chromene or thiazole moieties) improves antimicrobial activity. Microwave-assisted synthesis reduces reaction times (e.g., from 12 hours to 15 minutes) and enhances purity. Structure-activity relationship (SAR) studies correlate electron-withdrawing substituents with increased potency against B. subtilis and C. albicans .

Q. Why does the ambident nucleophilicity of this compound vary under different reaction conditions?

The anion’s nucleophilic site (C vs. N) depends on pH and catalyst. Under basic conditions, the carbon site attacks electrophiles (e.g., arylidene malononitriles), while acidic organocatalysis directs nitrogen attack. This duality enables divergent synthesis of pyrazole and pyran derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.